Cas no 1390654-38-2 (1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride)
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-4-(3-pyrrolidinyl)-piperazine 3HCl
- NPC-15437dihydrochloride
- 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
-
- MDL: MFCD19103333
- Inchi: InChI=1S/C9H19N3.3ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H
- InChI Key: IVMWYPBOTNWLLF-UHFFFAOYSA-N
- SMILES: CN1CCN(CC1)C2CCNC2.Cl.Cl.Cl
Computed Properties
- Exact Mass: 277.08826
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 18.51
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M180875-500mg |
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride |
1390654-38-2 | 500mg |
$ 585.00 | 2022-06-04 | ||
| TRC | M180875-1000mg |
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride |
1390654-38-2 | 1g |
$ 970.00 | 2022-06-04 | ||
| TRC | M180875-2500mg |
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride |
1390654-38-2 | 2500mg |
$ 1935.00 | 2022-06-04 | ||
| Ambeed | A711284-1g |
1-Methyl-4-(pyrrolidin-3-yl)piperazine trihydrochloride |
1390654-38-2 | 95% | 1g |
$267.0 | 2024-04-24 | |
| abcr | AB293910-250 mg |
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride; 95% |
1390654-38-2 | 250mg |
€257.10 | 2023-04-26 | ||
| abcr | AB293910-1 g |
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride; 95% |
1390654-38-2 | 1g |
€453.20 | 2023-04-26 | ||
| abcr | AB293910-5 g |
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride; 95% |
1390654-38-2 | 5g |
€1,001.00 | 2022-06-11 | ||
| eNovation Chemicals LLC | Y1257079-500mg |
1-Methyl-4-(3-pyrrolidinyl)-piperazine 3HCl |
1390654-38-2 | 95% | 500mg |
$180 | 2024-06-06 | |
| A2B Chem LLC | AE80554-250mg |
1-Methyl-4-(3-pyrrolidinyl)-piperazine 3HCl |
1390654-38-2 | 95% | 250mg |
$157.00 | 2024-04-20 | |
| A2B Chem LLC | AE80554-1g |
1-Methyl-4-(3-pyrrolidinyl)-piperazine 3HCl |
1390654-38-2 | 95% | 1g |
$269.00 | 2024-04-20 |
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Suppliers
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride
Introduction to 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride (CAS No. 1390654-38-2)
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, with the chemical formula C10H18N4.HCl3, is a compound of significant interest in the field of pharmaceutical research and development. This tricyclic piperazine derivative has garnered attention due to its structural and pharmacological properties, which make it a promising candidate for various therapeutic applications. The compound's unique chemical configuration, featuring a methyl group at the 1-position and a 3-pyrrolidinyl substituent at the 4-position, contributes to its distinct pharmacokinetic and pharmacodynamic characteristics.
The CAS number 1390654-38-2 provides a unique identifier for this chemical entity, facilitating its recognition in scientific literature, databases, and regulatory filings. As a derivative of piperazine, a heterocyclic compound known for its role in numerous psychoactive drugs, 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride inherits certain biological activities while also exhibiting novel properties due to its specific modifications. These modifications are critical in determining its interaction with biological targets, particularly neurotransmitter receptors.
In recent years, there has been growing interest in developing novel compounds that modulate neurotransmitter systems for the treatment of neurological and psychiatric disorders. The piperazine scaffold is particularly relevant in this context, as it is found in several FDA-approved medications used to manage conditions such as schizophrenia and depression. The introduction of substituents like the 3-pyrrolidinyl group in 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride aims to enhance binding affinity and selectivity for specific receptors, thereby improving therapeutic efficacy while minimizing side effects.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have explored its utility in creating derivatives with enhanced pharmacological profiles. For instance, modifications at the N-position or the pyrrolidinyl ring can lead to compounds with altered receptor affinity or metabolic stability. Such structural diversification is a cornerstone of modern drug discovery, enabling the optimization of lead compounds into viable therapeutics.
The trihydrochloride salt form of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride enhances its solubility and bioavailability, making it more suitable for formulation into oral or injectable medications. This salt form is particularly advantageous in preclinical studies, where consistent dosing and rapid absorption are essential for obtaining reliable pharmacokinetic data. The improved solubility also facilitates its use in high-throughput screening assays, where large libraries of compounds need to be tested efficiently.
Recent studies have begun to unravel the mechanistic basis of action for 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride. Initial investigations suggest that it may interact with serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C subtypes, which are implicated in various neurological disorders. The presence of the 3-pyrrolidinyl group appears to modulate these interactions differently compared to other piperazine derivatives, potentially offering a novel therapeutic approach. Additionally, preliminary data indicate that this compound may exhibit antidepressant-like effects by influencing serotonin neurotransmission.
The compound's potential extends beyond mood disorders; it has shown promise in models of cognitive dysfunction and pain management. The modulation of neurotransmitter systems by 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride could make it a valuable tool in addressing conditions such as Alzheimer's disease or neuropathic pain. These applications are particularly exciting given the unmet medical needs in these areas and the limitations of current treatments.
In terms of synthetic chemistry, 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride has been synthesized through multiple pathways, each offering distinct advantages in terms of yield, purity, and scalability. Recent advancements in catalytic methods have enabled more efficient production processes, reducing costs and environmental impact. These improvements are crucial for transitioning promising candidates from academic research into viable commercial products.
The safety profile of 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride is still under investigation, but early preclinical data suggest that it exhibits moderate toxicity at high doses. However, its selectivity for certain receptors may mitigate some adverse effects associated with less selective compounds. Further studies are needed to fully characterize its safety profile and identify any potential long-term risks.
The regulatory landscape for new pharmaceuticals continues to evolve, with increasing emphasis on rigorous testing and comprehensive characterization before clinical trials can begin. For compounds like 1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride, navigating these regulations requires meticulous documentation and adherence to Good Manufacturing Practices (GMP). Companies investing in this area must be prepared for extensive preclinical work before reaching human trials.
In conclusion,1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride represents a significant advancement in pharmaceutical research due to its unique structure and potential therapeutic applications. Its development underscores the importance of structural innovation in drug discovery and highlights the ongoing quest for safer, more effective treatments for neurological and psychiatric disorders. As research progresses,this compound will likely play an increasingly important role in both academic studies and industrial applications.
1390654-38-2 (1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride) Related Products
- 864448-61-3((3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride)
- 127420-27-3((1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride)
- 144043-20-9((3S)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride)
- 20984-82-1(N,N-Diethyl-3-pyrrolidinamine Dihydrochloride)
- 108963-18-4(3-Pyrrolidinamine,N,1-diethyl-, hydrochloride (1:2))
- 771438-38-1( )
- 1181083-20-4((R)-N,N-Diethylpyrrolidin-3-amine dihydrochloride)
- 5492-61-5(1,4-diazabicyclo[3.2.1]octane dihydrochloride)
- 19985-09-2(1-Isopropyl-pyrrolidin-3-ylamine DiHCl)
- 202991-92-2(1-Methyl-4-(pyrrolidin-3-yl)piperazine)